molecular formula C11H17N5 B11754633 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11754633
M. Wt: 219.29 g/mol
InChI Key: LMQJYNIUJISAIM-UHFFFAOYSA-N
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Description

This compound is a secondary amine featuring two pyrazole rings: one substituted with methyl groups at the 1- and 5-positions and another at the 1-position. Its molecular formula is C₉H₁₅N₃, with a molecular weight of 245.33 g/mol . This structure is relevant in medicinal chemistry and materials science, particularly for designing ligands with specific binding properties.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C11H17N5/c1-9-10(7-14-15(9)2)6-12-8-11-4-5-13-16(11)3/h4-5,7,12H,6,8H2,1-3H3

InChI Key

LMQJYNIUJISAIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC2=CC=NN2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole and 1-methyl-1H-pyrazole with formaldehyde and a suitable amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts, such as acidic or basic catalysts, can also enhance the reaction rate and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of pyrazole carboxylic acids.

    Reduction: Formation of pyrazole alcohols.

    Substitution: Formation of alkylated pyrazole derivatives.

Scientific Research Applications

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyrazole Rings

[(3-Bromophenyl)methyl][(1-Methyl-1H-pyrazol-5-yl)methyl]amine (CAS: 1249664-39-8)
  • Molecular Formula : C₁₂H₁₄BrN₃
  • Key Differences: Replaces the 1,5-dimethylpyrazole group with a 3-bromophenyl substituent.
[2-(3-Methoxyphenyl)ethyl][(1-Methyl-1H-pyrazol-5-yl)methyl]amine
  • Molecular Formula : C₁₄H₁₉N₃O
  • Key Differences : Incorporates a methoxyphenyl-ethyl chain instead of the 1,5-dimethylpyrazole group. The methoxy group enhances solubility in polar solvents, while the extended ethyl chain increases molecular flexibility .

Functional Group Modifications

Carboximidamide Derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide)
  • Molecular Formula : C₁₇H₁₈N₄O
  • Key Differences : Replaces the amine group with a carboximidamide moiety. This modification increases hydrogen-bonding capacity and basicity, making these derivatives more suited for enzyme inhibition studies .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine C₉H₁₅N₃ 245.33 1,5-dimethylpyrazole, 1-methylpyrazole Ligand design, catalysis
[(3-Bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine C₁₂H₁₄BrN₃ 296.17 3-bromophenyl Halogen-bonding studies
[2-(3-Methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine C₁₄H₁₉N₃O 245.33 3-methoxyphenyl-ethyl Solubility-enhanced drug candidates
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide C₁₇H₁₈N₄O 294.35 Carboximidamide, methoxyphenyl Enzyme inhibition, antimicrobials

Research Findings and Implications

  • Electronic Effects : The 1,5-dimethylpyrazole group in the target compound provides electron-donating methyl substituents, increasing electron density at the amine nitrogen compared to bromophenyl or carboximidamide analogs .
  • In contrast, the smaller methyl groups on pyrazole rings allow for tighter packing in crystal lattices .
  • Hydrogen Bonding : Carboximidamide derivatives exhibit stronger hydrogen-bonding interactions due to their NH₂ and C=O groups, making them more effective in supramolecular chemistry than the target amine .

Biological Activity

The compound [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to summarize the biological activity of this specific compound, supported by data tables and relevant case studies.

Structural Information

The molecular formula for this compound is C7H13N3C_7H_{13}N_3. Its structural representation can be described using the following SMILES notation: CC1=C(C=NN1C)CNC. This structure indicates the presence of two pyrazole moieties connected by a methylamine linkage, which may influence its biological interactions and mechanisms of action.

Biological Activity Overview

Pyrazole derivatives have been extensively studied for their therapeutic potential. The biological activities associated with pyrazole compounds can be categorized as follows:

  • Anticancer Activity : Many pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : These compounds often demonstrate the ability to inhibit inflammatory responses.
  • Antimicrobial Effects : Pyrazoles have shown efficacy against a range of microbial pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, one study evaluated the cytotoxic effects of several pyrazole compounds against human cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The findings indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting substantial anticancer activity.

CompoundCell LineIC50 (µM)Reference
1A54926
2MCF73.79
3HepG242.30

Anti-inflammatory Activity

Pyrazole compounds have also been reported to possess anti-inflammatory properties. A review noted that derivatives could inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them potential candidates for treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has been documented in various studies. Compounds have shown effectiveness against bacteria and fungi, indicating their potential use in developing new antimicrobial agents.

The mechanisms through which pyrazole derivatives exert their biological effects often involve:

  • Inhibition of Enzymatic Activity : Many compounds inhibit specific enzymes related to cancer progression or inflammation.
  • Interference with Cell Signaling Pathways : Pyrazoles may disrupt signaling pathways that are crucial for tumor growth or inflammatory responses.
  • DNA Interaction : Some studies suggest that certain derivatives bind to DNA, impacting replication and transcription processes in cancer cells.

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